An In-Depth Technical Guide to 3-(Trifluoromethyl)-1,8-naphthyridine (CAS No. 1261365-77-8)
An In-Depth Technical Guide to 3-(Trifluoromethyl)-1,8-naphthyridine (CAS No. 1261365-77-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the versatile 1,8-naphthyridine scaffold imparts unique physicochemical properties that are highly advantageous for drug design. This document delves into the compound's identification, physicochemical characteristics, a representative synthetic protocol, detailed spectroscopic analysis, and its potential applications in drug discovery, supported by insights from related analogues.
Introduction: The Strategic Value of the Trifluoromethyl Group in the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the realm of antimicrobials.[1] Its bicyclic aromatic structure provides a rigid framework for the precise orientation of pharmacophoric groups. The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design, can profoundly enhance the therapeutic potential of the parent molecule. The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity by participating in various non-covalent interactions.[2] In the context of the 1,8-naphthyridine system, the placement of a trifluoromethyl group at the 3-position is anticipated to modulate the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile.
Compound Identification and Physicochemical Properties
CAS Number: 1261365-77-8
Molecular Formula: C₉H₅F₃N₂
Molecular Weight: 198.14 g/mol
The physicochemical properties of 3-(Trifluoromethyl)-1,8-naphthyridine are summarized in the table below. These values are critical for understanding the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1261365-77-8 | [Internal Database] |
| Molecular Formula | C₉H₅F₃N₂ | [Internal Database] |
| Molecular Weight | 198.14 g/mol | [Internal Database] |
| Purity | ≥97% (typical) | [3] |
| Appearance | Off-white to yellow solid (predicted) | [General Knowledge] |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | [General Knowledge] |
| Storage | Store in a cool, dry place away from light | [General Knowledge] |
Synthesis and Mechanistic Insights
Representative Synthetic Pathway
The following diagram illustrates a representative synthetic workflow for obtaining 3-(Trifluoromethyl)-1,8-naphthyridine, based on analogous reactions reported in the literature.
Caption: Representative synthetic workflow for 3-(Trifluoromethyl)-1,8-naphthyridine.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.
Step 1: Condensation to form Pyridylaminocrotonate Intermediate
-
To a solution of a suitable 2-aminopyridine derivative in a high-boiling point solvent (e.g., diphenyl ether), add ethyl trifluoroacetoacetate.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the intermediate pyridylaminocrotonate by filtration or extraction.
Step 2: Cyclization to form the Naphthyridinone Core
-
The isolated intermediate is heated at a high temperature (typically >200 °C) in a suitable solvent or neat to induce cyclization.
-
The resulting 4-hydroxy-3-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one precipitates upon cooling and can be collected by filtration.
Step 3: Chlorination
-
Treat the naphthyridinone from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with ice water and extract the 2,4-dichloro-3-(trifluoromethyl)-1,8-naphthyridine product with an organic solvent.
Step 4: Reductive Dechlorination
-
Dissolve the dichloro-intermediate in a suitable solvent (e.g., ethanol) and add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction until completion, then filter off the catalyst and concentrate the filtrate to yield the final product, 3-(Trifluoromethyl)-1,8-naphthyridine.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of 3-(Trifluoromethyl)-1,8-naphthyridine. The following sections detail the expected spectroscopic data based on the analysis of similar structures.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-(Trifluoromethyl)-1,8-naphthyridine, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Trifluoromethyl)-1,8-naphthyridine is expected to exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| 1350-1100 | C-F stretching (strong, characteristic of -CF₃) |
| 900-650 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-(Trifluoromethyl)-1,8-naphthyridine, the molecular ion peak (M⁺) would be observed at m/z 198.
Applications in Drug Discovery and Medicinal Chemistry
The 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][10][11] The introduction of a trifluoromethyl group at the 3-position is a strategic modification aimed at enhancing these activities and improving the drug-like properties of the molecule.
Potential as Antimicrobial Agents
Many 1,8-naphthyridine derivatives, such as nalidixic acid, are known for their antibacterial activity, which often involves the inhibition of bacterial DNA gyrase.[10] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell walls. Furthermore, derivatives of 1,8-naphthyridine have been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains.[10]
Anticancer and Enzyme Inhibition Potential
The 1,8-naphthyridine core has been explored for its anticancer properties, with some derivatives showing inhibitory activity against various kinases. The trifluoromethyl group can enhance the binding affinity of a molecule to its target protein through favorable interactions, such as dipole-dipole and hydrophobic interactions.
Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for screening the biological activity of a novel compound like 3-(Trifluoromethyl)-1,8-naphthyridine.
Caption: Workflow for biological activity screening of a new chemical entity.
Conclusion
3-(Trifluoromethyl)-1,8-naphthyridine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The strategic incorporation of the trifluoromethyl group is expected to confer advantageous physicochemical and pharmacological properties. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential in areas such as infectious diseases and oncology. This technical guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
References
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